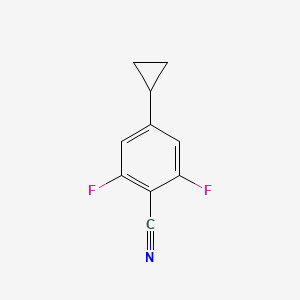
4-Cyclopropyl-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-2,6-difluorobenzonitrile is an organic compound with the molecular formula C10H7F2N and a molecular weight of 179.16 g/mol It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a benzonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-difluorobenzonitrile typically involves the fluorination of 2,6-dichlorobenzonitrile. One method involves using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is carried out at temperatures ranging from 170 to 250°C under normal pressure for 2 to 5 hours .
Industrial Production Methods
For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for larger batches. The use of sulfolane and polyaliphatic alcohol ether compounds helps in achieving high yields and purity of the final product .
化学反応の分析
Types of Reactions
4-Cyclopropyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzonitrile core with another aromatic ring.
科学的研究の応用
4-Cyclopropyl-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-Cyclopropyl-2,6-difluorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the derivative or specific use .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzonitrile: Similar structure but lacks the cyclopropyl group.
4-Cyclopropylbenzonitrile: Similar structure but lacks the fluorine atoms.
Uniqueness
4-Cyclopropyl-2,6-difluorobenzonitrile is unique due to the combination of the cyclopropyl group and two fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs .
This compound’s unique structure and versatile reactivity make it a valuable entity in various fields of research and industry
特性
分子式 |
C10H7F2N |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
4-cyclopropyl-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H7F2N/c11-9-3-7(6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |
InChIキー |
YORZYDBJCCRCRR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(C(=C2)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


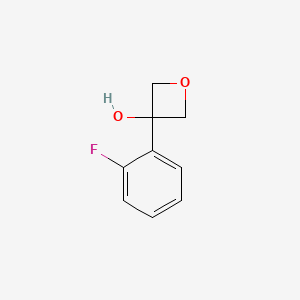
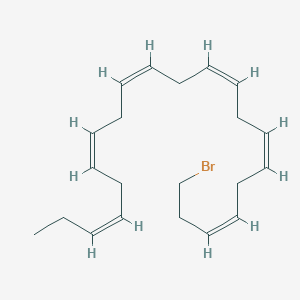
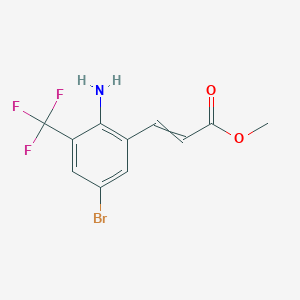
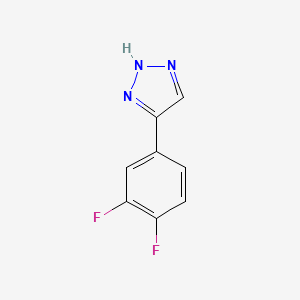
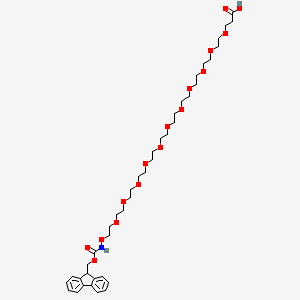
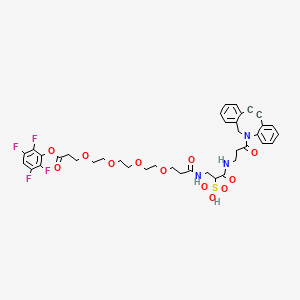
![[2R-[2alpha,2(S*),3alpha,6beta[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,17R*,19E/Z,21R*,22(1S*,3R*,4R*)]]]-1-[Oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic Acid Monosodium Salt](/img/structure/B13713006.png)
![(6-(Benzyloxy)-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13713011.png)
![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
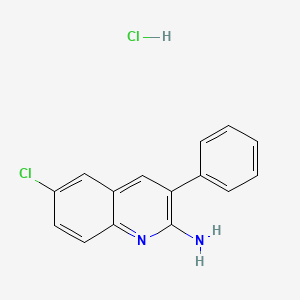
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)
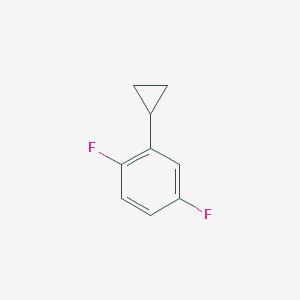
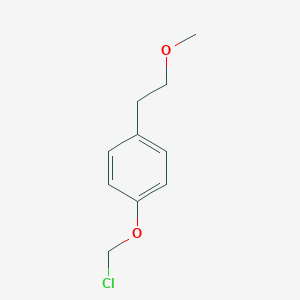
![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)
